![molecular formula C25H29NO2 B14165489 4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) CAS No. 925246-57-7](/img/structure/B14165489.png)
4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and dimethylphenol groups, which contribute to its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol compounds. These products have distinct properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) include:
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Bis(dimethylamino)benzophenone
Uniqueness
What sets 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) apart from these similar compounds is its unique combination of dimethylamino and dimethylphenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
925246-57-7 |
|---|---|
Molekularformel |
C25H29NO2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C25H29NO2/c1-15-11-20(12-16(2)24(15)27)23(19-7-9-22(10-8-19)26(5)6)21-13-17(3)25(28)18(4)14-21/h7-14,23,27-28H,1-6H3 |
InChI-Schlüssel |
TUISYECMUVDEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


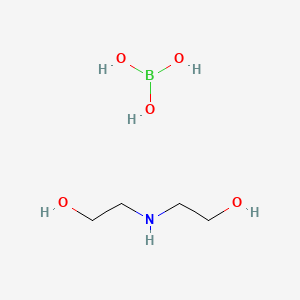
![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)
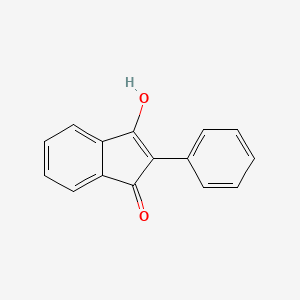
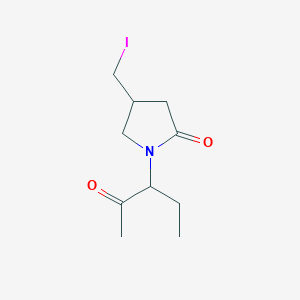
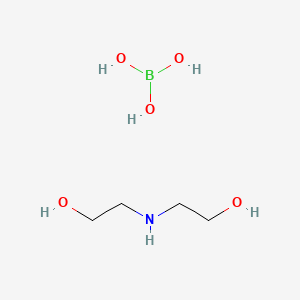
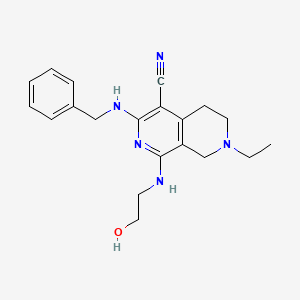
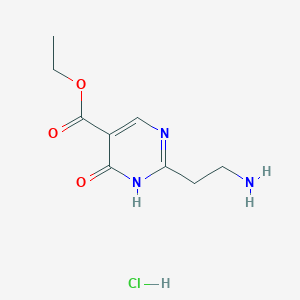
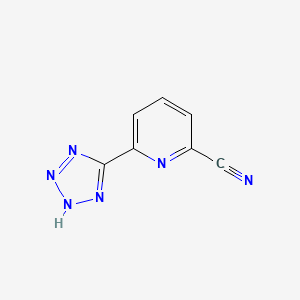
methyl]cyclopentanol](/img/structure/B14165457.png)
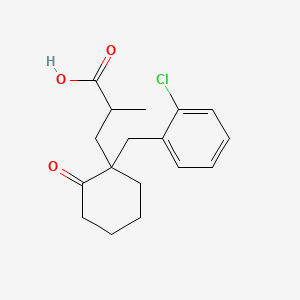
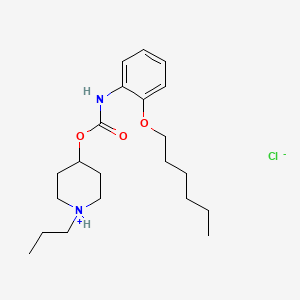
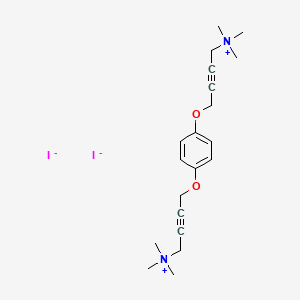
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
